molecular formula C₁₃H₁₁NO₅ B560651 (+)-Dhmeq CAS No. 287194-41-6

(+)-Dhmeq

Número de catálogo B560651
Número CAS: 287194-41-6
Peso molecular: 261.23
Clave InChI: IUOMATKBBPCLFR-GRYCIOLGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The (+)-DHMEQ, the distomer of DHMEQ, is a inhibitor of NF-κB. In vitro: (+)-DHMEQ down-regulat the NF-κB target genes IRF4 and CD40, the secretion of IL-6, CCL5, CCL17 and generated ROS. Cytotoxicity, CD30 down-modulation and CD30 shedding by (+)-DHMEQ are prevented by ROS scavenger NAC. [1] (+)-DHMEQ is a novel NF-κB inhibitor that induces apoptosis and cell-cycle arrest in several cancer cell types and promotes ROS generation, which causes genotoxic DNA damage in human liver cells. [2]

Aplicaciones Científicas De Investigación

  • Thyroid Cancer Treatment : DHMEQ has shown effectiveness in treating thyroid cancers resistant to conventional therapies by inhibiting NF-κB and inducing apoptosis in thyroid carcinoma cells (Starenki et al., 2004).

  • Asthma Therapy : It has potential as a therapeutic agent for asthma, as it inhibits NF-κB and ameliorates asthma symptoms in murine models (Shimizu et al., 2012).

  • Graft-Versus-Host Disease Treatment : DHMEQ inhibits the proliferation of stimulated peripheral blood mononuclear cells and decreases the production of Th1 cytokines, suggesting its use in treating inflammatory diseases like graft-versus-host disease (Nishioka et al., 2008).

  • Prostate Cancer Management : It has shown promise in managing hormone-refractory prostate cancer by inhibiting NF-κB activity and inducing apoptosis in prostate cancer cells (Kikuchi et al., 2003).

  • Skin Disorders Treatment : DHMEQ is effective in treating skin disorders like atopic dermatitis and inhibits inflammatory injury in keratinocytes (Jiang et al., 2019).

  • Multiple Myeloma Treatment : The compound targets NF-κB activity in multiple myeloma cells, inducing apoptosis and suppressing tumor growth (Watanabe et al., 2005).

  • Inflammatory Diseases Management : Its anti-inflammatory effects have been demonstrated in endotoxin-induced uveitis in rats, suggesting potential for treating intraocular inflammation (Ando et al., 2020).

  • Cardiac Protection : DHMEQ shows potential in protecting the heart against ischemia-reperfusion injury, reducing cardiomyocyte apoptosis and inflammation (Shi et al., 2014).

  • Arthritis Treatment : It demonstrates therapeutic effects in murine arthritis models and suppresses inflammatory mediators in synovial cells, which might be helpful in treating rheumatoid arthritis (Wakamatsu et al., 2005).

  • Intestinal Ischemia/Reperfusion Injury : DHMEQ effectively prevents both intestine and lung injuries in rat intestinal ischemia/reperfusion models, indicating its potential for clinical application in related pathologies (Suzuki et al., 2008).

  • Cancer Research : DHMEQ has been explored for its anti-cancer properties in various animal models, with a focus on inhibiting NF-κB in peritoneal cells, suggesting its potential role in cancer treatment and prevention (Umezawa, 2011).

Propiedades

IUPAC Name

2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOMATKBBPCLFR-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.